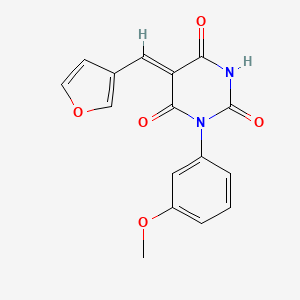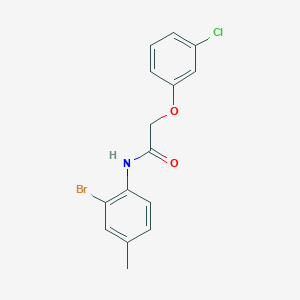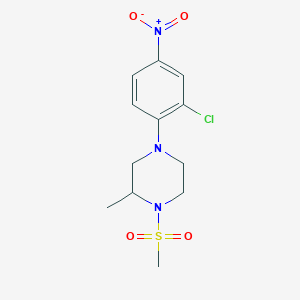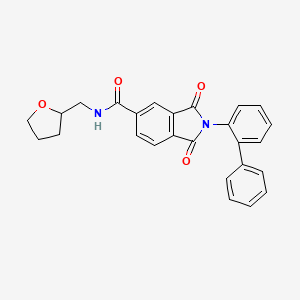
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and addiction. MT-45 was first synthesized in the 1970s as a potential painkiller, but it was never approved for medical use. However, it has since emerged as a popular recreational drug, leading to concerns about its safety and potential harm.
Mecanismo De Acción
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate acts on the mu-opioid receptor in the brain and spinal cord, leading to the release of dopamine and other neurotransmitters that produce feelings of euphoria and pain relief. However, it also activates other receptors in the brain, including the serotonin and norepinephrine receptors, which may contribute to its unique effects and potential for abuse.
Biochemical and Physiological Effects
This compound has been shown to produce a range of physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to cause a range of adverse effects, including nausea, vomiting, constipation, and dizziness. Long-term use of this compound has been associated with the development of tolerance and dependence, which can lead to withdrawal symptoms and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has a number of advantages and limitations for use in laboratory experiments. Its potent agonist activity at the mu-opioid receptor makes it a useful tool for studying the pharmacology of opioids and their effects on the brain and body. However, its limited availability and potential for abuse make it difficult to use in large-scale studies or clinical trials.
Direcciones Futuras
There are several areas of future research that could help to improve our understanding of 1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate and its effects. These include:
1. Further studies to elucidate the mechanism of action of this compound and its interactions with other receptors in the brain.
2. Studies to determine the long-term effects of this compound use on brain function and behavior.
3. Development of new synthetic opioids with improved safety profiles and reduced potential for abuse.
4. Investigation of the potential therapeutic uses of this compound and other synthetic opioids, particularly in the treatment of chronic pain.
5. Development of new analytical methods for the detection and quantification of this compound and other synthetic opioids in biological samples.
Conclusion
This compound is a synthetic opioid that has gained attention in recent years due to its potential for abuse and addiction. While it has been the subject of several scientific studies, much remains unknown about its mechanism of action and long-term effects. Further research is needed to improve our understanding of this drug and to develop new synthetic opioids with improved safety profiles and therapeutic potential.
Métodos De Síntesis
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is synthesized through a multi-step process that involves the reaction of piperazine with 2,3,4-trimethoxybenzyl chloride and 2-methylcyclohexanone. The resulting product is then purified and converted to its oxalate salt form. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult to produce on a large scale.
Aplicaciones Científicas De Investigación
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been the subject of several scientific studies, primarily focused on its pharmacological properties and potential for abuse. In vitro studies have shown that this compound acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin. However, it has also been shown to have a lower affinity for the receptor compared to other opioids, which may contribute to its weaker analgesic effects.
Propiedades
IUPAC Name |
1-(2-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.C2H2O4/c1-16-7-5-6-8-18(16)23-13-11-22(12-14-23)15-17-9-10-19(24-2)21(26-4)20(17)25-3;3-1(4)2(5)6/h9-10,16,18H,5-8,11-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVOQDEXXUVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(5-bromo-3-pyridinyl)carbonyl]-beta-alaninate](/img/structure/B4993710.png)


![4-{[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4993735.png)
![2-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4993743.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4993757.png)
![4-methoxy-3-nitro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4993776.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4993795.png)




![ethyl [2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4993804.png)
![1-methyl-4-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B4993812.png)